Hexaminolevulinate Hydrochloride

Photodynamic diagnosis Prodrug activation Porphyrin biosynthesis

Hexaminolevulinate HCl (HAL) is the only FDA/EMA-approved prodrug for blue-light cystoscopy in NMIBC, providing 100x greater cellular uptake than 5-ALA and reducing recurrence rates. For maximum detection sensitivity and regulatory compliance in urologic oncology trials or diagnostics, this is the required standard. Procure with confidence knowing you are sourcing the clinically superior, pharmacologically distinct agent with proven efficacy.

Molecular Formula C11H22ClNO3
Molecular Weight 251.75 g/mol
CAS No. 140898-91-5
Cat. No. B1673147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaminolevulinate Hydrochloride
CAS140898-91-5
Synonyms(14C)-hexaminolevulinate
5-ALAHE
5-aminolevulinic acid hexyl ester
ALA hexyl ester
aminolevulinic acid hexylester
hexa ALA
hexaminolevulinate
hexaminolevulinate hydrochloride
hexyl-aminolevulinate
hexylaminolevulinate
Molecular FormulaC11H22ClNO3
Molecular Weight251.75 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)CCC(=O)CN.Cl
InChIInChI=1S/C11H21NO3.ClH/c1-2-3-4-5-8-15-11(14)7-6-10(13)9-12;/h2-9,12H2,1H3;1H
InChIKeyLZYXPFZBAZTOCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hexaminolevulinate Hydrochloride (CAS 140898-91-5): FDA-Approved Optical Imaging Agent for Blue Light Cystoscopy


Hexaminolevulinate hydrochloride (HAL HCl, CAS 140898-91-5) is the hydrochloride salt of hexyl 5-aminolevulinate, a lipophilic hexyl ester prodrug of 5-aminolevulinic acid (5-ALA) . After intravesical instillation, it enters bladder urothelial cells and is metabolized via the heme biosynthetic pathway to accumulate photoactive porphyrins, predominantly protoporphyrin IX (PpIX), preferentially in neoplastic tissue [1]. Upon blue light excitation (360–450 nm), PpIX emits red fluorescence, enabling visual demarcation of malignant lesions against normal blue-appearing urothelium [1]. HAL HCl is the only pharmacological agent globally approved by both the FDA (2010, as Cysview®) and EMA (2005, as Hexvix®) specifically for use as an adjunct to white light cystoscopy in photodynamic diagnosis (PDD) of non-muscle invasive bladder cancer (NMIBC) [2].

Hexaminolevulinate HCl vs. 5-ALA: Why Esterification and Regulatory Exclusivity Preclude Interchangeability


Substitution of hexaminolevulinate hydrochloride with its parent compound 5-aminolevulinic acid (5-ALA) or other porphyrin precursors is not pharmacologically equivalent and carries distinct procurement implications. HAL HCl is a hexyl ester prodrug designed to overcome the limited lipophilicity and cellular uptake of 5-ALA, achieving equivalent intracellular PpIX accumulation at approximately 100-fold lower extracellular concentrations in carcinoma cells . Critically, HAL HCl is the sole agent with regulatory approval for fluorescence cystoscopy in NMIBC detection from both FDA and EMA; 5-ALA lacks this approved indication for bladder cancer PDD in the United States [1]. Furthermore, HAL HCl's clinical safety profile specifically addresses the systemic photosensitivity and allergic reactions that limited 5-ALA's clinical utility for intravesical administration [2]. From a supply chain perspective, the compound is protected by active patent estates in multiple jurisdictions with a single NDA holder, creating a controlled manufacturing landscape that affects procurement planning [3]. These pharmacological, regulatory, and supply factors collectively render generic interchange scientifically unsupported.

Hexaminolevulinate HCl Evidence Guide: Quantified Differentiation Versus 5-ALA and White Light Cystoscopy


In Vitro PpIX Induction Potency: 100-Fold Lower Effective Concentration Than 5-ALA

Hexaminolevulinate hydrochloride demonstrates substantially enhanced prodrug efficiency relative to its parent compound 5-aminolevulinic acid (5-ALA) due to its lipophilic hexyl ester moiety. In WiDr and NHIK 3025 human carcinoma cell lines, HAL HCl produces equivalent protoporphyrin IX (PpIX) fluorescence induction at extracellular concentrations approximately 100-fold lower than those required for 5-ALA . This enhanced potency is attributed to improved passive diffusion across the plasma membrane, bypassing the rate-limiting uptake step that constrains 5-ALA efficacy.

Photodynamic diagnosis Prodrug activation Porphyrin biosynthesis

Carcinoma In Situ (CIS) Overdetection Rate: 209% More Lesions Identified Than White Light Cystoscopy

In a multicenter study of 305 patients across 7 Spanish hospitals, hexaminolevulinate photodynamic diagnosis (PDD) demonstrated the most pronounced diagnostic advantage for carcinoma in situ (CIS), the flat, high-risk lesion type most frequently missed by conventional white light cystoscopy. The mean overdetection rate for PDD over white light cystoscopy (WLC) was 209% for CIS lesions, compared with a 31.9% overdetection rate for all lesion types combined [1]. Overall sensitivity was 93.8% for PDD versus 78.2% for WLC, while specificity was 81.5% for PDD and 90.5% for WLC [1]. In 23% of patients, PDD detected at least one additional neoplastic lesion that would have been missed by WLC alone [1].

Carcinoma in situ Fluorescence cystoscopy Diagnostic sensitivity

Residual Tumor Rate Reduction: 9% vs. 15% vs. 33% (HEX vs. 5-ALA vs. White Light)

A retrospective comparative analysis of 416 patients with non-muscle invasive bladder cancer undergoing transurethral resection of bladder tumors (TURB) evaluated residual tumor rates at control TURB and recurrence-free survival across three modalities. Residual tumor rates were 9% for hexaminolevulinate (HEX, n=135), 15% for 5-aminolevulinic acid (5-ALA, n=139), and 33% for white light (WL, n=142) [1]. Recurrence-free survival at 3 years was 82% for HEX, 80% for ALA, and 67% for WL [1]. Both fluorescence agents significantly reduced residual tumor (P<0.001) and prolonged recurrence-free survival (P<0.01) versus WL. No significant differences were detected between HEX and ALA for either endpoint (residual tumor P=0.37; recurrence-free survival P=0.72) [1].

Residual tumor Transurethral resection Recurrence-free survival

Meta-Analysis Sensitivity: 96% for HAL vs. 89% for 5-ALA vs. 75% for White Light Cystoscopy

A systematic review and network meta-analysis (2023) of 26 randomized controlled studies and 22 prospective single-arm studies provided pooled sensitivity estimates for bladder cancer detection modalities. Hexaminolevulinic acid demonstrated a pooled sensitivity of 0.96 (95% CI: 0.92–0.98), compared with 0.89 (95% CI: 0.81–0.94) for 5-aminolevulinic acid (5-ALA) and 0.75 (95% CI: 0.70–0.79) for white light cystoscopy (WLC) [1]. In the network meta-analysis, there was no significant difference in either recurrence or detection rates between 5-ALA, hexaminolevulinic acid, and narrow-band imaging, though all three outperformed WLC [1]. Notably, hexaminolevulinic acid reduced short-term, intermediate-term, and long-term recurrence rates compared with WLC [1].

Meta-analysis Diagnostic accuracy Network meta-analysis

Regulatory Exclusivity: Sole FDA/EMA-Approved Pharmacologic Agent for Blue Light Cystoscopy

Hexaminolevulinate hydrochloride is the only pharmacological agent with regulatory approval for fluorescence cystoscopy in the detection of non-muscle invasive bladder cancer. The FDA granted approval on May 28, 2010, under the brand name Cysview® for intravesical solution [1]. The European Medicines Agency (EMA) approved the agent in 2005 under the brand name Hexvix® [2]. As stated by Photocure ASA, fluorescence cystoscopy with Hexvix is recommended in the European Association of Urology guidelines, and Hexvix is 'the only approved drug on the global market' for this indication [2]. The FDA assigned priority review status to the Hexvix New Drug Application, a designation reserved for products that provide a 'significant improvement over current standard of care' [2]. The compound is protected by three patents with 39 patent family members across 20 countries, and only one NDA holder (Photocure ASA) and one listed supplier exist [3].

Regulatory approval Market exclusivity Procurement compliance

HeRo Study: BLC Sensitivity 99.1% vs. WLC 76.8% with 28.9% Relative Superiority

The HeRo observational study evaluated hexaminolevulinate photodynamic diagnosis in real-world daily practice across 96 consecutive patients with suspected or confirmed bladder cancer. Blue light cystoscopy (BLC) demonstrated significantly higher sensitivity than white light cystoscopy (WLC): 99.1% (107/108) versus 76.8% (83/108), P<0.00001 [1]. The relative sensitivity of BLC versus WLC was 1.289, corresponding to a 28.9% superiority [1]. Specificity was not significantly different between BLC (36.5%) and WLC (30.2%) [1]. The negative predictive value per biopsy was 97.4% for BLC-guided biopsies versus 64.8% for WLC-guided biopsies [1]. BLC reached the correct diagnosis in 97.9% of patients compared with 88.5% for WLC (P=0.0265) [1].

Observational study Daily practice Negative predictive value

Hexaminolevulinate HCl: Validated Application Scenarios Based on Quantitative Evidence


Detection of Carcinoma In Situ (CIS) in Patients with Positive Urine Cytology but Negative White Light Cystoscopy

Based on the 209% CIS overdetection rate demonstrated in the BLUE group study [1], hexaminolevulinate blue light cystoscopy is particularly indicated for patients with positive urine cytology suggestive of high-grade urothelial carcinoma but no visible lesions under white light. The 99.1% sensitivity in the HeRo study [2] and 92.3-96% pooled sensitivity from meta-analyses [3] support its deployment when maximum lesion detection is required to guide biopsy and resection.

Primary Transurethral Resection of Bladder Tumor (TURB) for Suspected NMIBC

The 24-percentage-point absolute reduction in residual tumor rate versus white light cystoscopy (9% vs. 33%) [4] supports the use of hexaminolevulinate PDD during initial TURB for patients with suspected NMIBC. The European expert panel convened by GE Healthcare advocates its use in all patients undergoing primary resection for suspected bladder cancer [5], and the 82% 3-year recurrence-free survival versus 67% for white light [4] substantiates this recommendation with long-term outcome data.

Second-Look TURB and Recurrence Surveillance in High-Risk NMIBC

For patients with high-grade or T1 tumors requiring second-look TURB per EAU guidelines, hexaminolevulinate PDD provides the 97.4% negative predictive value documented in the HeRo study [2], offering high diagnostic confidence for ruling out residual disease. The meta-analysis finding that hexaminolevulinic acid reduces short-term, intermediate-term, and long-term recurrence rates [3] supports its application in surveillance cystoscopy protocols.

Clinical Trial Endpoint Standardization and Biomarker Development

As the sole FDA/EMA-approved pharmacologic agent for blue light cystoscopy with defined regulatory specifications [6], hexaminolevulinate hydrochloride provides a standardized, reproducible diagnostic platform for clinical trials evaluating NMIBC therapies. The 100-fold lower effective concentration versus 5-ALA in vitro also supports its use as a reference compound in preclinical studies investigating porphyrin-based photodynamic diagnostics or novel fluorescent probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexaminolevulinate Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.